molecular formula C11H16FN B8738129 4-Fluoro-N-methyl-benzenebutanamine

4-Fluoro-N-methyl-benzenebutanamine

Cat. No. B8738129
M. Wt: 181.25 g/mol
InChI Key: BGRUPUJRFFEWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methyl-benzenebutanamine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-N-methyl-benzenebutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-methyl-benzenebutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3

InChI Key

BGRUPUJRFFEWNX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of 4-(4-fluorophenyl)-N-methylbutyramide (1.30 g, 6.70 mmol) in THF (15 ml) was added dropwise to a suspension of sodium borohydride (604 mg, 16.0 mmol) in THF (15 ml). Successively, a solution of iodine (1.70 g, 6.70 mmol) in THF (20 ml) was added dropwise. The reaction mixture was heated to 70° C. for 16 hours. It was cooled to 0° C. Methanol (50 ml) was added carefully. The solvents were removed in vacuo. The residue was dissolved in a mixture of a 32% aqueous solution of sodium hydroxide (100 ml), water (50 ml), and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using a mixture of DCM/methanol/25% aqueous ammonia (first 100:10:1, then 100:20:2) as eluent, to give 180 mg of N-[4-(4-fluorophenyl)butyl]-N-methylamine.
Name
4-(4-fluorophenyl)-N-methylbutyramide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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